molecular formula C19H27NS2 B14605047 8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline CAS No. 60465-85-2

8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline

Cat. No.: B14605047
CAS No.: 60465-85-2
M. Wt: 333.6 g/mol
InChI Key: GBZJJCOIPJCCDW-UHFFFAOYSA-N
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Description

8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline is a quinoline derivative characterized by the presence of methylsulfanyl and nonylsulfanyl groups at the 8th and 5th positions, respectively. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(methylsulfanyl)-5-(nonylsulfanyl)quinoline typically involves the functionalization of a quinoline core. One common method is the direct arylation of quinolines using transition-metal-free, environmentally friendly photocatalytic strategies. For instance, visible light-mediated direct C8–H arylation of quinolines can be achieved using chlorophyll as the organic photocatalyst . This method offers operational simplicity, the use of clean energy sources, and low reagent costs.

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and clean synthesis methods. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These methods aim to produce quinoline derivatives in a sustainable and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-(methylsulfanyl)-5-(nonylsulfanyl)quinoline involves its interaction with molecular targets and pathways. Quinoline derivatives can bind to a diverse range of targets with high affinities, benefiting the discovery of novel bioactive agents . The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Methylsulfanyl)-5-(nonylsulfanyl)quinoline is unique due to the presence of both methylsulfanyl and nonylsulfanyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

CAS No.

60465-85-2

Molecular Formula

C19H27NS2

Molecular Weight

333.6 g/mol

IUPAC Name

8-methylsulfanyl-5-nonylsulfanylquinoline

InChI

InChI=1S/C19H27NS2/c1-3-4-5-6-7-8-9-15-22-17-12-13-18(21-2)19-16(17)11-10-14-20-19/h10-14H,3-9,15H2,1-2H3

InChI Key

GBZJJCOIPJCCDW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC

Origin of Product

United States

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